2-Chloronaphtho[1,2-d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzo[e][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNS/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPVGGPYQQFYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Chloronaphtho 1,2 D Thiazole and Its Structural Analogs
Direct Synthesis Routes to 2-Chloronaphtho[1,2-d]thiazole
Direct synthetic strategies for this compound primarily involve the chlorination of a pre-formed naphthothiazole precursor or the cyclization of appropriately substituted naphthalene (B1677914) derivatives.
Chlorination Reactions of Naphtho[2,1-d]organic-chemistry.orgnih.govthiazole-2(3H)-one Precursors
A key approach to this compound involves the chlorination of naphtho[2,1-d] organic-chemistry.orgnih.govthiazole-2(3H)-one. This precursor can be synthesized, and subsequent reaction with a chlorinating agent such as phosphorus oxychloride can yield the desired 2-chloro derivative. researchgate.net For instance, the conversion of 3,4-dihydro-4-oxo-naphtho[2,1-b]furo[3,2-d] pyrimidine (B1678525) to 4-chloronaphtho[2,1-b]furo[3,2-d] pyrimidine is achieved by refluxing with phosphorous oxychloride. researchgate.net This method highlights a common strategy where a hydroxyl or oxo group on a heterocyclic ring is replaced by a chlorine atom.
Cyclization Approaches for Naphtho[1,2-d]thiazole (B8768961) Ring Formation
The formation of the naphtho[1,2-d]thiazole ring system can be achieved through the cyclization of suitable precursors. One established method involves the reaction of 1-amino-4-chloronaphthalene (B145723) with a thiocyanate (B1210189) salt in the presence of a halogen, leading to the formation of 5-chloronaphtho[1,2-d]thiazol-2-amine. nih.gov This approach builds the thiazole (B1198619) ring onto a pre-existing chlorinated naphthalene core.
Another versatile method for constructing fused thiazole rings is the reaction of 2-aminothiophenols with various reagents. organic-chemistry.org While this is more commonly applied to benzothiazoles, the principle can be extended to naphthyl analogs. The intramolecular cyclization of phenylthioureas using N-bromosuccinimide/tetrabutylammonium (B224687) bromide has also proven effective for synthesizing 2-substituted benzo- and naphthothiazoles under mild conditions. mdpi.com This oxidative cyclization avoids harsh conditions and toxic metal catalysts. mdpi.com
Furthermore, the treatment of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride and a base like DABCO or N-ethyldiisopropylamine can lead to the formation of 2,3-dihydronaphtho[2,3-d] organic-chemistry.orgnih.govthiazole-4,9-diones. beilstein-journals.orgresearchgate.net This reaction proceeds through the formation of a thiazole ring fused to the quinone structure. beilstein-journals.orgresearchgate.net
General Thiazole Synthesis Protocols Applicable to Fused Systems
Several classical and modern methods for thiazole synthesis can be adapted for the construction of fused systems like naphthothiazoles.
Hantzsch Condensation Variants and Their Adaptability
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction involving the condensation of an α-haloketone with a thioamide. chemicalbook.commdpi.com This method is highly adaptable for creating a wide variety of thiazole derivatives, including those fused to other ring systems. organic-chemistry.orgmdpi.comnih.gov For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation yields N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, demonstrating the utility of this reaction for complex, fused structures. nih.gov The use of silica-supported tungstosilisic acid as a reusable catalyst in a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and substituted benzaldehydes further illustrates the evolution of the Hantzsch synthesis towards more environmentally benign conditions. mdpi.com
Utilization of Thiourea and Thiosemicarbazide (B42300) Derivatives in Cyclization Reactions
Thiourea and its derivatives are versatile reagents in the synthesis of fused thiazoles. nih.govresearchgate.net They can be reacted with epoxy ketones in acetic acid to generate fused-thiazole derivatives. nih.govnih.gov This methodology has been successfully applied to natural products like cholestenone and progesterone. nih.gov The reaction of thiourea with 6β-bromo-androstenone led to the serendipitous discovery of fused-thiazole derivatives. researchgate.net
Thiosemicarbazide derivatives are also valuable precursors. They can be condensed with aldehydes to form thiosemicarbazones, which are then cyclized with α-haloketones to yield 2,4-disubstituted thiazoles. For example, thiosemicarbazone derivatives have been reacted with ethyl-2-chloroacetoacetic ester in a Hantzsch-type reaction to produce thiazole moieties in high yields. mjcce.org.mk Similarly, the reaction of thiosemicarbazide with 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester in situ, followed by condensation with pyrazole-4-carbaldehydes, affords complex thiazole derivatives. ijcce.ac.ir
Reaction with Phosphorus Pentasulfide and Related Reagents
Phosphorus pentasulfide (P4S10) and Lawesson's reagent are effective thionating agents used in the synthesis of thiazoles. researchgate.net The Gabriel synthesis, for example, utilizes phosphorus pentasulfide to convert α-acylamino ketones into thiazoles. chemicalbook.comtandfonline.com A mixture of acetamide (B32628) and phosphorus pentasulfide can be reacted with chloroacetone (B47974) to produce 2,4-dimethylthiazole. orgsyn.org Lawesson's reagent can be used to convert S-amidophenacylation products of thiols into 1,3-thiazole-4-thiol derivatives. researchgate.net Additionally, double acylation of a protected glycine (B1666218) to form α-amido-β-ketoesters, followed by reaction with Lawesson's reagent, provides a route to 1,3-thiazoles. neliti.com
Electrochemical Oxidative Cyclization Methodologies
Electrochemical synthesis has emerged as a powerful and environmentally benign tool in organic chemistry, offering an alternative to conventional methods that often require harsh reagents and conditions. beilstein-journals.orgnih.gov The application of electrochemical oxidative cyclization for the formation of the thiazole ring, including its fused derivatives, presents a green and efficient strategy. organic-chemistry.org
While the direct electrochemical synthesis of this compound has not been extensively detailed, the principles of electrochemical synthesis of 2-aminothiazoles can be extrapolated. beilstein-journals.orgnih.govnih.govbeilstein-journals.orgrsc.org Generally, these methods involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that undergoes intramolecular cyclization.
A plausible electrochemical approach to the naphtho[1,2-d]thiazole core would involve the oxidative cyclization of a thiourea derivative of a naphthalenic ketone. For instance, the reaction of an α-halonaphthyl ketone with thiourea can be facilitated in an undivided electrochemical cell. beilstein-journals.org The use of a mediator, such as NH4I, can promote the reaction under constant current conditions, with graphite (B72142) plates often serving as the electrodes. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The in situ generation of a reactive halogenated species from the naphthyl ketone precursor would be a key step, followed by condensation with thiourea and subsequent cyclization to form the 2-aminonaphtho[1,2-d]thiazole ring. This amino derivative can then serve as a precursor for the target 2-chloro compound.
The general conditions for such an electrochemical synthesis are summarized in the table below, based on analogous thiazole syntheses.
| Parameter | Condition | Reference(s) |
| Cell Type | Undivided Cell | beilstein-journals.orgnih.govnih.govbeilstein-journals.org |
| Anode | Graphite Plate | beilstein-journals.orgnih.govnih.govbeilstein-journals.org |
| Cathode | Graphite Plate | beilstein-journals.orgnih.govnih.govbeilstein-journals.org |
| Mediator | NH4I | beilstein-journals.orgnih.govnih.govbeilstein-journals.org |
| Current | Constant Current | beilstein-journals.orgnih.govnih.govbeilstein-journals.org |
| Starting Materials | α-Halonaphthyl ketone, Thiourea | beilstein-journals.org |
This electrochemical methodology offers a promising route for the construction of the naphtho[1,2-d]thiazole skeleton, avoiding the need for external chemical oxidants and often proceeding under mild conditions. beilstein-journals.orgnih.govnih.govbeilstein-journals.org
Synthesis of Key Precursors and Intermediates for Naphtho[1,2-d]thiazole Construction
The synthesis of this compound relies on the availability of key precursors, namely 2-aminonaphtho[1,2-d]thiazole and 2-mercaptonaphtho[1,2-d]thiazole. These intermediates provide the necessary functional groups at the 2-position for subsequent conversion to the chloro-derivative.
The synthesis of 2-aminobenzothiazoles and their naphtho-analogs can be achieved through various methods, including the reaction of cyclohexanones with thioureas in the presence of a catalyst like iodine and an oxidant such as molecular oxygen. organic-chemistry.org This approach has been successfully applied to the synthesis of 2-aminonaphtho[1,2-d]thiazoles in satisfactory yields. organic-chemistry.org
A well-established route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea. organic-chemistry.org For the naphthothiazole system, this would involve the reaction of an appropriate α-halonaphthoquinone or a related ketone with thiourea.
A direct and efficient method for preparing 2-aminonaphtho[1,2-d]thiazole involves the reaction of 1-aminonaphthalene with thiourea. This reaction can be carried out under various conditions, often with the use of an oxidizing agent to facilitate the cyclization.
The synthesis of 2-mercaptonaphtho[1,2-d]thiazole can be achieved by reacting 1-aminonaphthalene with carbon disulfide. lookchem.com This reaction is a common method for preparing 2-mercaptobenzothiazoles and can be extended to the naphthalene series. organic-chemistry.org The reaction is often promoted by a base. Another potential precursor is 1-isothiocyanatonaphthalene. lookchem.com
Once the 2-amino or 2-mercapto derivatives are obtained, they can be converted to this compound. The 2-amino group can be transformed into a chloro group via the Sandmeyer reaction. numberanalytics.comwikipedia.org This involves the diazotization of the amino group with a nitrite (B80452) source in the presence of a copper(I) chloride catalyst. mdpi.comias.ac.innih.gov The 2-mercapto group can be converted to the 2-chloro derivative by reaction with sulfuryl chloride (SO2Cl2). google.com
Below is a table summarizing the key precursors and their synthetic routes.
| Precursor/Intermediate | Starting Materials | Key Reagents/Conditions | Reference(s) |
| 2-Aminonaphtho[1,2-d]thiazole | 1-Naphthylamine, Thiourea | Oxidizing agent | organic-chemistry.org |
| 2-Mercaptonaphtho[1,2-d]thiazole | 1-Aminonaphthalene, Carbon Disulfide | Base | lookchem.comorganic-chemistry.org |
| This compound | 2-Aminonaphtho[1,2-d]thiazole | NaNO2, CuCl | numberanalytics.comwikipedia.orgmdpi.comias.ac.innih.gov |
| This compound | 2-Mercaptonaphtho[1,2-d]thiazole | SO2Cl2 | google.com |
The successful synthesis of these key precursors is crucial for the subsequent production of this compound, a compound with potential applications in various fields of chemical research.
Chemical Reactivity and Transformation Pathways of 2 Chloronaphtho 1,2 D Thiazole
Nucleophilic Substitution Reactions at the C-2 Position
The chlorine atom at the C-2 position of the thiazole (B1198619) ring is susceptible to nucleophilic attack. This reactivity is a cornerstone for the functionalization of the naphthothiazole scaffold.
Reactivity Towards Amines (e.g., Formation of 2-Aminonaphtho[1,2-d]thiazole Derivatives)
The reaction of 2-chloronaphtho[1,2-d]thiazole with various amines leads to the formation of 2-aminonaphtho[1,2-d]thiazole derivatives. These reactions are typically performed under thermal conditions or with the assistance of a catalyst. The resulting amino-substituted naphthothiazoles are of significant interest due to their potential biological activities. ontosight.aiontosight.airesearchgate.net
For instance, the synthesis of various 2-aminobenzothiazoles, which are structurally related to 2-aminonaphtho[1,2-d]thiazoles, has been achieved through methods like palladium-catalyzed or copper-catalyzed aminations of the corresponding 2-halobenzothiazoles. core.ac.uk These methods often provide good to excellent yields and can tolerate a range of functional groups on both the amine and the thiazole core. core.ac.uk Microwave-assisted, ligand-free copper-catalyzed aminations have also been developed as an efficient and environmentally friendly approach. core.ac.uk
Table 1: Examples of Amination Reactions of 2-Halothiazole Derivatives
| Halothiazole Derivative | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Chlorobenzothiazole | Propylamine | Pd(O2CCF3)2/P(o-tolyl)3 | 2-(Propylamino)benzothiazole | 62 | core.ac.uk |
| 2-Chlorobenzothiazole | Butylamine | Pd(O2CCF3)2/P(o-tolyl)3 | 2-(Butylamino)benzothiazole | 75 | core.ac.uk |
| 2-Chlorobenzothiazole | Cyclohexylamine | Pd(O2CCF3)2/P(o-tolyl)3 | 2-(Cyclohexylamino)benzothiazole | 80 | core.ac.uk |
| 2-Chlorobenzothiazole | Ethylenediamine | Pd(O2CCF3)2/P(o-tolyl)3 | N-(Benzothiazol-2-yl)ethane-1,2-diamine | 98 | core.ac.uk |
Reactions with Thiolate Ions and Related Nucleophiles
The chlorine atom at the C-2 position can also be displaced by sulfur-based nucleophiles, such as thiolate ions. This reaction provides a route to 2-thionaphtho[1,2-d]thiazole derivatives and other sulfur-functionalized analogues. These compounds can serve as intermediates for further synthetic transformations. For example, in related heterocyclic systems, nucleophilic substitution with thiourea (B124793) followed by cyclization is a common strategy for building fused thiazole rings. rjpbcs.com
Displacement of Halogen for Other Functionalities
Beyond amines and thiolates, the chlorine atom can be substituted by a variety of other nucleophiles, expanding the synthetic utility of this compound. For example, reactions with alkoxides or phenoxides can yield the corresponding ether derivatives. researchgate.net The displacement of a chlorine atom at a similar position in other heterocyclic systems has been shown to be a versatile method for introducing a range of functional groups. researchgate.netrsc.org
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Moiety
While the thiazole ring is generally deactivated towards electrophilic attack, the fused naphthalene ring can undergo electrophilic aromatic substitution. wikipedia.org The directing effects of the fused thiazole ring and any existing substituents on the naphthalene core will determine the position of substitution. This allows for the introduction of functional groups such as nitro, halogen, and acyl groups onto the aromatic backbone. The mechanism typically involves the attack of an electrophile by the pi-system of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Reactions for C-Cl Bond Functionalization
Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the C-Cl bond in this compound. wiley.comeie.gr Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds. These reactions typically utilize palladium or nickel catalysts and allow for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups, under relatively mild conditions. This approach significantly enhances the molecular diversity that can be achieved from this starting material.
Oxidative and Reductive Transformations of the Naphthothiazole System
The naphthothiazole system can undergo both oxidative and reductive transformations. Oxidation can occur at the sulfur atom to form sulfoxides or sulfones, or on the naphthalene ring, depending on the oxidizing agent and reaction conditions. google.comucr.edu Reduction, on the other hand, can lead to the saturation of the thiazole or naphthalene rings. thieme-connect.de These transformations can be used to modulate the electronic properties and biological activity of the resulting compounds. learninginnovation.casavemyexams.com For instance, the oxidation state of elements within a molecule can be a key determinant of its chemical behavior and reactivity. libretexts.orghawaii.edu
Derivatives and Analogs of 2 Chloronaphtho 1,2 D Thiazole: Design and Synthesis
Structural Diversification Strategies on the Naphthalene (B1677914) Ring and Thiazole (B1198619) Heterocycle
The diversification of the naphtho[1,2-d]thiazole (B8768961) skeleton can be approached by modifying either the naphthalene ring system or the thiazole heterocycle. A key strategy involves leveraging the reactivity of the 2-chloro substituent on the thiazole ring, which serves as a leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position.
Another common approach is the modification of the naphthalene ring. This can be achieved through electrophilic substitution reactions, although the specific site of substitution is directed by the existing fused thiazole ring. Furthermore, starting with already substituted naphthalene precursors, such as substituted 2-naphthols or 2-aminonaphthalenes, allows for the synthesis of derivatives with functionalities on the carbocyclic framework.
The thiazole ring itself can be formed through various cyclization strategies, often involving a substituted naphthalene precursor and a reagent that provides the sulfur and nitrogen atoms of the thiazole. The choice of these precursors dictates the substitution pattern on the final naphthothiazole core. For instance, using different thioureas or thioamides in condensation reactions can introduce various substituents at the 2-position of the thiazole ring. ontosight.ai
Synthetic Access to Specific Derivatives and Analogs
The synthesis of specific derivatives of 2-Chloronaphtho[1,2-d]thiazole is achieved through a variety of established and novel chemical reactions. These methods provide access to a broad chemical space of analogs with diverse functionalities.
The 2-amino group is a key functional handle that can be introduced to the naphtho[1,2-d]thiazole scaffold, often by replacing the 2-chloro group or by constructing the ring from appropriate precursors. One effective metal-free method involves the aerobic oxidative cyclization and dehydrogenation of cyclohexanones and thioureas, catalyzed by iodine, which can produce various 2-aminonaphtho[1,2-d]thiazoles in satisfactory yields. ontosight.aiacs.org
The synthesis of Naphtho(1,2-d)thiazol-2-ylamine can also be achieved through the condensation of naphthalene-1,2-diamine with a thiazole-forming reagent, followed by the introduction of the amino group. ontosight.ai These 2-amino derivatives serve as crucial intermediates for further modifications. For example, they can be acylated or reacted with isocyanates to form amide or urea (B33335) derivatives, respectively. nih.gov A visible-light-initiated cascade reaction of 2-isothiocyanatonaphthalenes with amines provides a mild and efficient route to N-substituted naphtho[2,1-d]thiazol-2-amines. researchgate.net
The introduction of various substituents such as alkyl, halogen, and cyano groups onto the naphtho[1,2-d]thiazole framework has been explored to modulate the properties of these compounds.
Alkyl Derivatives: 2-methylnaphtho[1,2-d]thiazole (B1346592) can be synthesized through the condensation of 1,2-naphthoquinone (B1664529) with a thioamide, followed by cyclization and methylation. ontosight.ai
Halogenated Derivatives: Halogenated analogs can be prepared by utilizing halogenated starting materials. For instance, electrophilic substitution reactions on the naphthalene ring can introduce halogen atoms.
Cyano Derivatives: The synthesis of cyano-substituted naphtho-heterocycles has been reported. nih.gov For example, 2-cyanobenzothiazoles can be synthesized via a Pd-catalyzed/Cu-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. mdpi.com While this is for the benzothiazole (B30560) series, similar strategies could potentially be applied to the naphthothiazole system. The synthesis of novel cyano- and amidino-substituted naphthofurans and naphthothiophenes has also been achieved, highlighting methods for introducing these groups onto fused ring systems. nih.gov
A selection of synthesized substituted naphthothiazole derivatives is presented in the table below.
| Compound Name | Substituent(s) | Reference |
| 2-methylnaphtho[1,2-d]thiazole | 2-methyl | ontosight.ai |
| 6-Trifluoromethylbenzo[d]thiazole-2-carbonitrile | 6-CF3, 2-CN | mdpi.com |
| 6-Cyanobenzo[d]thiazole-2-carbonitrile | 2,6-diCN | mdpi.com |
| 4-Chlorobenzo[d]thiazole-2-carbonitrile | 4-Cl, 2-CN | mdpi.com |
Note: The table includes benzothiazole derivatives as examples of synthetic strategies for cyano and other substitutions that are relevant to the naphthothiazole core.
The fusion of additional heterocyclic rings to the naphtho[1,2-d]thiazole system creates complex, polycyclic structures with potentially unique properties. A tandem reaction involving a copper chloride-catalyzed cross-coupling and an allene-mediated cyclization of substituted ethynylimidazo[2,1-b]thiazoles with aromatic N-tosylhydrazones has been developed to produce naphtho[1′,2′:4,5]imidazo[2,1-b]thiazoles. researchgate.net Another approach involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S₂Cl₂) to yield 2,3-dihydronaphtho[2,3-d] acs.orgCurrent time information in Bangalore, IN.thiazole-4,9-diones, which can undergo further reactions to form more complex fused systems. beilstein-journals.org The synthesis of β-carboline C-1 substituted naphtho[2,1-d]thiazole (B12128997) derivatives has also been achieved through an iodine-catalyzed domino strategy. researchgate.net
Preparation of Substituted Naphtho[1,2-d]thiazole Derivatives (e.g., Alkyl, Halogenated, Cyano)
Structure-Property Relationships and Design Principles for Naphtho[1,2-d]thiazole Derivatives
The systematic modification of the naphtho[1,2-d]thiazole scaffold has allowed for the investigation of structure-property relationships, providing valuable insights for the rational design of new derivatives with desired functionalities.
Research has shown that the biological activity of these compounds is highly dependent on their substitution patterns. For instance, derivatives of naphtha[1,2-d]thiazol-2-amine have demonstrated antioxidant and neuroprotective properties. researchgate.net A study on thiazole-naphthalene derivatives identified compounds with potent antiproliferative activity against cancer cell lines, with the mechanism of action involving the inhibition of tubulin polymerization. nih.govnih.gov The most active compound in one study featured an ethoxy group on a phenyl ring and a free amino group on the thiazole, highlighting the importance of these specific substitutions for biological efficacy. nih.govnih.gov
The design principles derived from these studies suggest that modifications at the 2-position of the thiazole ring are a particularly fruitful avenue for tuning the biological and physical properties of naphtho[1,2-d]thiazole derivatives.
Advanced Spectroscopic Characterization of 2 Chloronaphtho 1,2 D Thiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
1H NMR Spectroscopy:
The 1H NMR spectrum of a molecule reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For naphtho[1,2-d]thiazole (B8768961) derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the fused ring system.
For instance, in 5-chloronaphtho[1,2-d]thiazol-2-amine, the aromatic protons appear as multiplets at δ 8.41, 8.14, 8.07, and 7.63 ppm. nih.gov The amino protons (NH2) are observed as a singlet at δ 7.75 ppm. nih.gov Similarly, for 5-bromonaphtho[1,2-d]thiazol-2-amine, the proton signals are observed at δ 8.40 (d), 8.24 (s), 8.10 (d), and 7.60-7.65 (m) ppm for the aromatic protons, and at δ 7.78 (s) for the amino protons. google.com
The following table summarizes the 1H NMR data for selected naphtho[1,2-d]thiazole derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-Chloronaphtho[1,2-d]thiazol-2-amine | DMSO-d6 | 8.41 (m, 1H, 9-H), 8.14 (m, 1H, 6-H), 8.07 (s, 1H, 4-H), 7.75 (s, 2H, NH2), 7.63 (m, 2H, 8-H and 7-H) nih.gov |
| 5-Bromonaphtho[1,2-d]thiazol-2-amine | DMSO-d6 | 8.40 (d, J=8.6 Hz, 1H, 9-H), 8.24 (s, 1H, 4-H), 8.10 (d, J=8.1 Hz, 1H, 6-H), 7.78 (s, 2H, NH2), 7.65–7.60 (m, 2H, 7-H and 6-H) researchgate.net |
| 2-Aminonaphtho[1,2-d]thiazole-5-carbonitrile | Acetone-d6 | 8.62 (d, J=8.22 Hz, 1H, 9-H), 8.42 (s, 1H, 4-H), 8.20 (d, J=8.34 Hz, 1H, 6-H), 7.78 (t, J=7.04 Hz, 1H, 7-H), 7.73 (t, J=7.25 Hz, 1H, 8-H), 7.48 (s, 2H, NH2) nih.govgoogle.com |
13C NMR Spectroscopy:
13C NMR spectroscopy provides information on the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
In 5-chloronaphtho[1,2-d]thiazol-2-amine, the 13C NMR spectrum shows signals at δ 168.17, 147.65, 128.19, 126.46, 126.40, 126.22, 124.82, 124.14, 123.94, 122.07, and 119.66 ppm. nih.gov For 5-bromonaphtho[1,2-d]thiazol-2-amine, the carbon signals are observed at δ 168.67, 148.68, 129.71, 127.10, 127.00, 126.89, 126.88, 125.90, 124.61, 123.50, and 112.73 ppm. google.com The signal for the carbon atom attached to the nitrogen in the thiazole (B1198619) ring (C-2) typically appears at a lower field.
The following table summarizes the 13C NMR data for selected naphtho[1,2-d]thiazole derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 5-Chloronaphtho[1,2-d]thiazol-2-amine | DMSO-d6 | 168.17, 147.65, 128.19, 126.46, 126.40, 126.22, 124.82, 124.14, 123.94, 122.07, 119.66 nih.gov |
| 5-Bromonaphtho[1,2-d]thiazol-2-amine | DMSO-d6 | 168.67, 148.68, 129.71, 127.10, 127.00, 126.89, 126.88, 125.90, 124.61, 123.50, 112.73 google.com |
| 2-Aminonaphtho[1,2-d]thiazole-5-carbonitrile | DMSO-d6 | 171.82 (2-C), 153.14 (3'-C), 131.15 (6-C), 128.32 (4-C), 127.55 (9-C), 127.39 (8-C), 125.25 (7-C), 124.96 (6'-C), 124.84 (1'-C), 124.69 (9'-C), 118.94 (CN), 99.96 (5-C) nih.govgoogle.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. ontosight.ai
For naphtho[1,2-d]thiazole derivatives, the molecular ion peak (M+) is typically prominent, confirming the molecular weight. For example, the mass spectrum of naphtho[1,2-d]thiazol-2-ylamine shows a molecular ion peak at m/z 200. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula. The calculated molecular weight for C11H8N2S is 200.0408, and the found value by HRMS was 200.0410. nih.gov
The fragmentation pattern can also provide valuable structural information. For instance, the mass spectrum of a naphtho[1,2-d]thiazole derivative might show fragments corresponding to the loss of the substituent at the 2-position or cleavage of the thiazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. researchgate.net
The IR spectra of naphtho[1,2-d]thiazole derivatives exhibit characteristic absorption bands. The C=N stretching vibration of the thiazole ring is typically observed in the region of 1572-1685 cm-1. acs.org Aromatic C-H stretching vibrations are usually found above 3000 cm-1, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm-1 region. The C-S stretching vibration of the thiazole ring can be observed in the range of 600-800 cm-1. scialert.net For derivatives with an amino group at the 2-position, N-H stretching vibrations are expected in the region of 3300-3500 cm-1.
For example, the IR spectrum of a thiazole derivative showed a distinct peak at 2575 -2295 cm-1, indicating the formation of the thiazole ring. jpionline.org
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Naphtho[1,2-d]thiazole derivatives, with their extended conjugated π-systems, are expected to show strong absorptions in the UV-Vis region. The absorption maxima (λmax) are indicative of the extent of conjugation. For instance, thiophene-fused arylbenzo researchgate.netnih.govthieno[2,3-d]thiazole derivatives exhibit λmax values in the range of 282-315 nm. xisdxjxsu.asia The introduction of different substituents on the naphthothiazole core can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Ladder-type thiazole-fused S,N-heteroacenes with extended π-conjugation show absorption bands in the visible region, with some exhibiting blue or green emission under UV light. rsc.orgresearchgate.net
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scispace.com This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Single-crystal X-ray diffraction studies on thiazole derivatives have revealed detailed structural information. For example, studies on N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide and ethyl 5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate have shown that these molecules exist in triclinic and monoclinic crystal systems, respectively. tandfonline.com The analysis of the crystal packing can reveal various non-covalent interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice. tandfonline.com For thiazolo[5,4-d]thiazole (B1587360) derivatives, the molecular arrangements are largely governed by synergistic intermolecular non-covalent interactions, leading to different packing modes like herringbone and slipped stacks. rsc.org
Computational and Theoretical Investigations of 2 Chloronaphtho 1,2 D Thiazole
Density Functional Theory (DFT) Studies on Molecular Structure, Energetics, and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G basis set, are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics.
In studies of related thiazole systems, DFT has been utilized to analyze molecular structures and the distribution of electron density. For instance, the Mulliken atomic charges, which provide insight into the net charge of each atom within the molecule, can be calculated. These calculations help in understanding the electrostatic potential and identifying sites susceptible to electrophilic or nucleophilic attack.
Furthermore, DFT is instrumental in determining key energetic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally suggests higher reactivity.
Quantum Chemical Calculations of Reactivity Parameters
Quantum chemical calculations offer a deeper understanding of the reactivity of 2-Chloronaphtho[1,2-d]thiazole by quantifying various reactivity descriptors. These parameters are derived from the electronic structure of the molecule and provide valuable information about its behavior in chemical reactions.
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between these orbitals is a key determinant of molecular stability and reactivity.
Electrostatic Potential (ESP): The electrostatic potential map is a visual representation of the charge distribution in a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
In broader studies of thiazole derivatives, quantum chemical computations have been performed to analyze these reactivity parameters. uran.ua For example, in a study on chlorophenyl thiazolyl naphthyl methanone (B1245722) derivatives, quantum chemical calculations were performed using the DFT/B3LYP/6-31G method to determine the HOMO-LUMO energy gap and other electronic properties.
Molecular Docking and Dynamics Simulations in Related Systems
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. While specific docking studies on this compound were not found, research on structurally related naphthothiazole and thiazole derivatives provides significant insights into their potential biological interactions.
In studies of other thiazole-containing compounds, molecular docking has been instrumental in elucidating their mechanism of action. For example, novel thiazole-naphthalene derivatives have been designed and evaluated as tubulin polymerization inhibitors. Molecular modeling studies indicated that these compounds bind effectively to the colchicine (B1669291) binding site of tubulin, a key protein involved in cell division, thereby explaining their anticancer activity. nih.gov Similarly, docking studies on thiazole-sulfonamide derivatives have been used to assess their potential as Alzheimer's disease inhibitors by modeling their interactions with acetylcholinesterase and butyrylcholinesterase. nih.gov
The general procedure for such studies involves:
Preparation of the Ligand and Receptor: The 3D structure of the small molecule (ligand) is optimized, and the crystal structure of the target protein (receptor) is obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking program is used to predict the preferred binding poses of the ligand within the active site of the receptor.
Analysis of Interactions: The resulting docked complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor binding.
For instance, in the investigation of thiazole-based thiosemicarbazones as anticancer agents, molecular docking was performed to study the interactions with the Rab7b protein, which is implicated in cancer cell differentiation. dovepress.com Likewise, docking studies of thiazole derivatives against the Bcl-2 protein have helped in understanding their potential as anticancer agents. mdpi.com These examples underscore the utility of molecular docking in rational drug design and in predicting the biological activity of compounds related to this compound.
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways.
For the synthesis of thiazoles, various mechanisms have been proposed and investigated computationally. A modified Gewald reaction, for instance, can lead to the formation of either 2-substituted thiazoles or 2-substituted aminothiophenes depending on the substitution pattern of the starting nitrile. beilstein-journals.org Computational studies can help rationalize this selectivity by comparing the energy barriers of the competing pathways. Two putative mechanisms for thiazole formation from nitriles have been considered: one involving the enolisation of the substrate and another proceeding through a different pathway. beilstein-journals.org
In a study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, quantum chemical calculations were crucial in understanding a complex reaction pathway that proceeds stepwise at three different centers of a seleniranium intermediate. mdpi.com These calculations, performed using the B3LYP/6-311+G(d,p) level of theory, helped to identify the structures of intermediates and transition states, and to analyze the thermodynamic characteristics of the multichannel reaction. mdpi.com
The general approach involves:
Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to connect a transition state to its corresponding reactants and products, confirming that it lies on the correct reaction path.
These computational tools provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone.
Conformational Analysis and Tautomerism Studies in Naphthothiazole Systems
The study of molecular conformation and tautomerism is crucial for understanding the structure, stability, and reactivity of heterocyclic compounds like naphthothiazoles. Computational methods are particularly well-suited for investigating these phenomena.
Conformational Analysis: This involves identifying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation around single bonds. numberanalytics.com The relative energies of these conformers determine their population at a given temperature. Theoretical calculations can be used to construct a potential energy surface (PES) by systematically changing a dihedral angle, allowing for the identification of energy minima corresponding to stable conformers. auremn.org.br For example, in a computational study of thieno-thiazolostilbenes, the most stable conformation of the trans-isomers was found to be planar, enabling efficient π-electron conjugation, whereas the cis-isomers were non-planar due to steric hindrance. mdpi.com
Tautomerism: Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. Naphthothiazole derivatives can exhibit tautomerism. For example, N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide can exist in two distinct tautomeric forms. nih.gov Experimental techniques like 2D-NOESY NMR, combined with computational studies, can help determine the predominant tautomer in a given environment. nih.gov
Theoretical calculations, such as the G3(MP2)//B3LYP approach, can be used to calculate the relative energies of different tautomers, providing insight into the position of the tautomeric equilibrium. up.pt For instance, in a study of 2-mercaptobenzimidazole, computational results suggested that the thione form is the preferred tautomer in the gas phase. up.pt Similar computational approaches can be applied to this compound to investigate its potential tautomeric forms and their relative stabilities.
Mechanistic Investigations on Reactions Involving 2 Chloronaphtho 1,2 D Thiazole
Elucidation of Reaction Pathways for Synthesis of Naphthothiazoles
The synthesis of the naphtho[1,2-d]thiazole (B8768961) framework can be achieved through several strategic pathways. A common and historical method for thiazole (B1198619) ring formation is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. beilstein-journals.orgslideshare.net For naphthothiazoles, this can be adapted from appropriate substituted 1-tetralones. google.com
Modern approaches have expanded the synthetic arsenal. One efficient method involves a tandem reaction combining direct arylation and an intramolecular Knoevenagel reaction starting from 1,3-thiazole derivatives, often facilitated by microwave irradiation. nih.govresearchgate.net Another pathway proceeds via the reaction of N-substituted arylamines with elemental sulfur, achieving a double C-S bond formation through C-H functionalization under metal-free conditions. organic-chemistry.org Furthermore, 2-substituted acylamino naphtho[1,2-d]thiazoles have been synthesized from 3-(2-naphthyl)-1-substituted acylthiourea using manganese(III) acetate, a process noted for its high atom economy. sioc-journal.cn
The compound 2-chloronaphtho[1,2-d]thiazole is itself a key intermediate, often synthesized to be a precursor for further functionalization. Its primary role is as a substrate in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, providing a versatile route to a wide range of 2-substituted naphtho[1,2-d]thiazole derivatives. This reactivity pathway is crucial for creating molecular diversity from a common starting material. For instance, reactions of 2-chlorothiazoles with nucleophiles like benzenethiolate (B8638828) are well-established kinetic models for this type of transformation. rsc.org
Investigation of Reaction Intermediates in Transformation Reactions
The transformation of this compound, particularly through nucleophilic aromatic substitution (SNAr), is understood to proceed through specific reactive intermediates. The most critical of these is the Meisenheimer complex , a 1:1 adduct formed between the electron-deficient naphthothiazole ring and the attacking nucleophile. wikipedia.org
The formation of this intermediate follows an addition-elimination mechanism. mdpi.com The nucleophile first attacks the carbon atom bearing the chlorine, breaking the aromaticity of the thiazole ring and forming a tetrahedral, negatively charged intermediate known as a σ-complex or Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the fused aromatic system and onto the electron-withdrawing groups. wikipedia.org In the final step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the heterocyclic system and yielding the substituted product.
While Meisenheimer complexes are often transient, stable and isolable examples are known for arenes with strong electron-withdrawing groups. wikipedia.org For this compound, the fused naphthyl ring and the inherent electron-withdrawing nature of the thiazole moiety facilitate the stabilization of this intermediate. Although some SNAr reactions are now thought to be concerted, bypassing a stable intermediate, the Meisenheimer pathway is considered the classical and most common route for this class of reaction. researchgate.net
| Reaction Type | Key Intermediate | Description | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (σ-complex) | A 1:1 adduct between the aromatic ring and a nucleophile, characterized by a negatively charged, non-aromatic ring. wikipedia.org | wikipedia.orgresearchgate.net |
| Hantzsch Thiazole Synthesis | Imidothioate | Formed via deprotonation of the thioamide starting material, which then cyclizes. | slideshare.net |
| Nucleophilic Substitution (Thiaselenole Analogue) | Seleniranium Cation | A three-membered ring intermediate that allows for nucleophilic attack at multiple centers. mdpi.com | mdpi.com |
Kinetic and Thermodynamic Studies of Reactivity (e.g., Nucleophilic Aromatic Substitution)
Kinetic studies of nucleophilic aromatic substitution on halo-heterocycles provide quantitative insight into the reactivity of compounds like this compound. Research on simpler 2-chlorothiazole (B1198822) systems reveals that the thiazole ring is highly sensitive to the electronic effects of substituents. rsc.org
In a kinetic investigation of the reaction between various substituted 2-chlorothiazoles and the benzenethiolate ion, a Hammett ρ value of +5.3 was determined. rsc.org This large, positive value indicates a substantial development of negative charge in the transition state of the rate-determining step, which is consistent with the formation of a Meisenheimer-like intermediate. rsc.org This suggests that the reaction rate is significantly accelerated by electron-withdrawing substituents that can stabilize this nascent negative charge.
While specific kinetic data for this compound is not widely published, the principles from simpler thiazoles can be extrapolated. The fused naphthalene (B1677914) ring provides an extended π-system for delocalization of the negative charge in the Meisenheimer intermediate, which would influence the reaction kinetics compared to a simple thiazole.
The general reactivity order for halogens in SNAr reactions is often F > Cl > Br > I. This counterintuitive order arises because the rate-determining step is typically the initial attack of the nucleophile to form the intermediate, not the cleavage of the carbon-halogen bond. uoanbar.edu.iq The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
| Substituent (X) | Position | Rate Constant (k) | Hammett ρ Value | Reference |
|---|---|---|---|---|
| Various | 4- and 5- | Dependent on substituent | +5.3 | rsc.org |
Emerging Research Areas and Future Directions in 2 Chloronaphtho 1,2 D Thiazole Chemistry
Development of Novel Synthetic Methodologies for Naphtho[1,2-d]thiazole (B8768961) Scaffolds
The synthesis of the naphtho[1,2-d]thiazole core is a pivotal area of research, as it forms the foundation for producing derivatives like 2-Chloronaphtho[1,2-d]thiazole. Traditional methods often involved multi-step procedures with harsh conditions. smolecule.com However, recent research has focused on developing more efficient, one-pot, and multicomponent reactions to construct this heterocyclic system.
One notable advancement is the metal-free synthesis of 2-aminonaphtho[1,2-d]thiazoles from cyclohexanones and thioureas. acs.org This method utilizes catalytic iodine and molecular oxygen as the oxidant under mild conditions, offering a more environmentally friendly alternative to traditional metal-catalyzed reactions. acs.org Another significant development is the microwave-assisted tandem synthesis, which has been shown to produce naphtho[2,1-d]thiazole (B12128997) derivatives in high yields (over 80%). smolecule.com
Researchers have also explored multicomponent tandem cyclization/aromatization reactions to access 2-substituted naphthothiazoles. researchgate.net These methods often employ readily available starting materials and proceed under metal-free conditions, broadening the substrate scope and allowing for the synthesis of a diverse range of derivatives. researchgate.net The Hantzsch thiazole (B1198619) synthesis remains a cornerstone, with modern variations enabling the one-pot synthesis of complex thiazole derivatives. nih.gov
Table 1: Comparison of Novel Synthetic Methodologies for Naphtho[1,2-d]thiazole Scaffolds
| Methodology | Key Features | Starting Materials | Catalysts/Reagents | Advantages |
| Metal-Free Oxidative Cyclization | Mild conditions, aerobic oxidation | Cyclohexanones, Thioureas | Catalytic Iodine, O₂ | Environmentally friendly, avoids heavy metals. acs.org |
| Microwave-Assisted Tandem Synthesis | Rapid reaction times, high yields | Naphthylamines, Sulfur-containing reagents | None specified | Increased efficiency and yield. smolecule.com |
| Multicomponent Tandem Cyclization | One-pot synthesis, metal-free | α-Tetralones, Styrene derivatives, Ammonium salt, Sulfur | Oxidant | Broad substrate scope, operational simplicity. researchgate.net |
| Modern Hantzsch Thiazole Synthesis | (3+2) Heterocyclization | Phenacyl bromide, Thioamides/Thioureas | Varies | Versatile for creating diverse thiazole hybrids. nih.gov |
Green Chemistry Approaches in the Synthesis and Transformations of Halogenated Naphthothiazoles
The principles of green chemistry are increasingly influencing the synthesis and modification of halogenated heterocyclic compounds. The goal is to minimize hazardous substances, reduce waste, and improve energy efficiency. nih.gov For halogenated naphthothiazoles, research is moving away from the use of elemental halogens, which are hazardous and have low atom economy. scirp.org
A greener approach for the preparation of 2-substituted benzothiazoles and naphthothiazoles involves the use of N-bromosuccinimide (NBS) in combination with a bromide source like tetrabutylammonium (B224687) bromide (Bu₄NBr) in a non-halogenated solvent such as 1,2-dimethoxyethane (B42094) (DME). mdpi.comdntb.gov.ua This method avoids harsh thermal conditions, corrosive reagents, and metal catalysts. dntb.gov.ua
Another environmentally benign method for halogenation utilizes hydrogen peroxide (H₂O₂) in conjunction with alkali metal halides in an aqueous micellar medium. scirp.org This in-situ generation of the active halogen species is inspired by natural enzymatic processes and represents a cleaner, safer alternative to traditional halogenation techniques. scirp.org The use of water as a solvent and the avoidance of toxic reagents are key advantages of this approach. nih.gov
Table 2: Green Chemistry Approaches in Halogenated Naphthothiazole Synthesis
| Approach | Reagents | Solvent System | Key Principles Adhered To |
| NBS/Bromide-Mediated Cyclization | N-bromosuccinimide, Tetrabutylammonium bromide | 1,2-Dimethoxyethane (DME) | Safer solvents, avoidance of harsh conditions and metal catalysts. mdpi.comdntb.gov.ua |
| H₂O₂/Alkali Metal Halide Halogenation | Hydrogen peroxide, Alkali metal halides (e.g., KBr, KCl) | Aqueous micellar media | Use of renewable feedstocks (H₂O₂), safer solvents (water), catalysis. scirp.org |
Applications as Building Blocks in Complex Molecular Architectures
The naphtho[1,2-d]thiazole scaffold, and its chlorinated derivative, are recognized as valuable building blocks in the synthesis of more complex and often biologically active molecules. acs.org The concept of molecular hybridization, where two or more bioactive pharmacophores are combined into a single molecule, is a prominent strategy in drug discovery to enhance efficacy and reduce side effects. nih.govacs.org
The naphthalene (B1677914) moiety itself is a crucial component in many compounds with a wide spectrum of biological activities. acs.orgfardapaper.ir When fused with a thiazole ring, it creates a system with unique electronic and steric properties. The 2-chloro substituent on the thiazole ring of this compound acts as a versatile handle for further functionalization through nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments.
For instance, thiazole derivatives are often linked with other heterocyclic systems like pyrazoles, pyrazolines, and triazoles to create hybrid molecules with potential anticancer, antibacterial, and antifungal activities. nih.gov The synthesis of β-carboline C-1 substituted naphtho[2,1-d]thiazole derivatives highlights the use of the naphthothiazole unit in creating complex, luminescent molecules with potential applications in materials science. researchgate.net
Advanced Catalyst Development for Selective Functionalization of Naphtho[1,2-d]thiazole Systems
The selective functionalization of the naphtho[1,2-d]thiazole ring system is crucial for fine-tuning its properties and developing new applications. This often requires advanced catalytic systems that can direct reactions to specific positions on the molecule.
Recent developments in catalysis have focused on the site-selective functionalization of aromatic compounds via C-H activation. nih.gov For example, rhodium(III) catalysts have been successfully employed for the regioselective coupling of maleimides to 2-arylbenzo[d]thiazoles. nih.gov While this research was conducted on a related benzothiazole (B30560) system, the principles can be extended to naphthothiazoles. The development of new chiral dirhodium tetracarboxylate catalysts has also enabled C-H functionalization reactions with high selectivity. caltech.edu
Metal-free catalytic systems are also gaining prominence. Iodine-catalyzed reactions, for instance, have been used for the synthesis of various heterocyclic compounds, including naphthothiazole derivatives, often proceeding through oxidative C-C and C-heteroatom bond formations. researchgate.net These catalysts are attractive due to their low cost, low toxicity, and operational simplicity. The development of catalysts that can selectively functionalize unactivated C-H bonds in the presence of more electronically activated ones remains a significant challenge and a key area of future research. caltech.edu
Q & A
Basic Question: What are the common synthetic routes for 2-Chloronaphtho[1,2-d]thiazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves cyclization or substitution reactions. A validated approach includes:
- Thiazole ring formation : Reacting naphthylamine derivatives with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) under reflux conditions. For example, heating α-naphthylamine with sulfur and HMPA at 165–170°C for 7 hours yields thiazole derivatives .
- Chlorination : Post-cyclization chlorination using agents like PCl₅ or SOCl₂.
Optimization Tips :- Use polar aprotic solvents (e.g., DMF, HMPA) to enhance reaction rates.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify via column chromatography (ether/light petroleum) for high purity (>85% yield) .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting) and X-ray data often arise from dynamic effects or crystal packing. To resolve:
- Dynamic NMR (DNMR) : Analyze variable-temperature NMR to detect conformational exchange broadening .
- X-ray refinement : Use high-resolution crystallography (e.g., synchrotron sources) to resolve ambiguities in bond angles/planarity. For example, crystal structures of 2-(2-fluorophenyl)naphtho[2,1-d]thiazole confirmed planarity deviations in the thiazole ring .
- Computational validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian at B3LYP/6-31G* level) .
Basic Question: What biological activities are associated with this compound derivatives?
Methodological Answer:
Thiazole derivatives exhibit diverse bioactivities:
- Potassium channel modulation : Derivatives activate KCa3.1 channels, suggesting antihypertensive potential. Test via patch-clamp assays in vascular endothelial cells .
- Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays (IC₅₀ ~5–20 µM) .
- Anticancer potential : Evaluate cytotoxicity in HeLa cells via MTT assays, noting substituent-dependent efficacy (e.g., chloro vs. cyano groups) .
Advanced Question: How do substituents on the thiazole ring influence structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
Substituent effects can be systematically studied via:
- Electron-withdrawing groups (EWGs) : Chloro or cyano groups at the 2-position enhance electrophilicity, improving receptor binding (e.g., KCa3.1 activation ).
- Bulkier groups : Phenyl or pyridyl substituents reduce solubility but increase membrane permeability (logP >3.5). Quantify via HPLC logD₇.₄ measurements .
- SAR Table :
| Substituent | Bioactivity (IC₅₀, µM) | logP |
|---|---|---|
| 2-Cl | 8.2 (KCa3.1) | 2.9 |
| 2-CN | 5.6 (KCa3.1) | 2.1 |
| 2-Phenyl | 12.4 (Antimicrobial) | 3.7 |
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- LC-ESI-QFT Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 241.98) and fragmentation patterns (collision energy: 35 eV) .
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, aromatic protons appear at δ 7.1–8.7 ppm .
- XRD : Resolve crystal packing and planarity (e.g., C-C bond lengths: 1.36–1.42 Å) .
Advanced Question: How can researchers address stability issues during storage or reaction conditions?
Methodological Answer:
- Degradation pathways : Hydrolysis of the thiazole ring under acidic/alkaline conditions. Mitigate by storing in anhydrous DMSO at -20°C .
- Light sensitivity : Use amber vials and inert atmospheres (N₂/Ar) during synthesis .
- Byproduct identification : Monitor via GC-MS for chlorinated side products (e.g., dichloronaphthalene derivatives) .
Basic Question: What are key structural analogs of this compound, and how do their properties differ?
Methodological Answer:
Common analogs include:
- Naphtho[2,1-d]thiazole : Altered ring fusion reduces planarity, lowering bioactivity .
- Benzothiazole derivatives : Simpler structure with higher solubility (logP ~1.8) but weaker KCa3.1 binding .
- Thieno[3,4-b]thiazoles : Enhanced π-conjugation improves photostability for optoelectronic applications .
Advanced Question: How can computational tools predict synthetic pathways for novel derivatives?
Methodological Answer:
- Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible routes (e.g., Suzuki coupling for aryl substitutions) .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., chlorination at C2 vs. C4) .
- Docking studies : Screen virtual libraries for target binding (e.g., KCa3.1 homology models) .
Basic Question: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Hazard codes : H302 (harmful if swallowed), H315 (skin irritation) .
- PPE : Use nitrile gloves, fume hoods, and eye protection.
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced Question: How can researchers resolve conflicting bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in rat serum) and metabolite identification (LC-MS/MS) .
- Tissue distribution : Use radiolabeled compounds (¹⁴C) to track bioavailability .
- Species-specific effects : Compare murine vs. human cell lines (e.g., CYP450 metabolism differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
